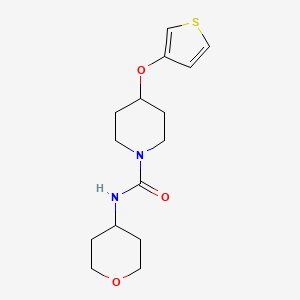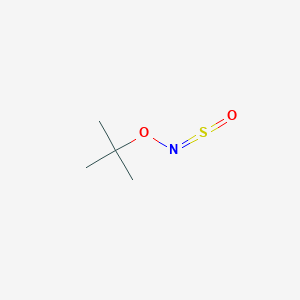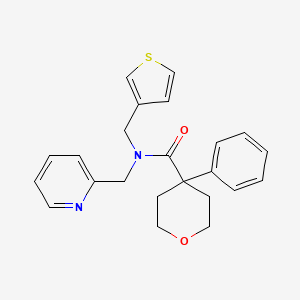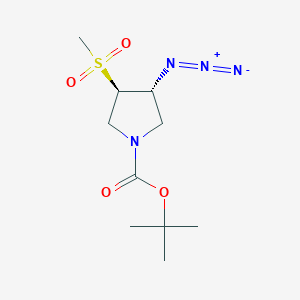
8-Fluoroisoquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoroisoquinoline-4-carboxylic acid is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the 8th position and a carboxylic acid group at the 4th position on the isoquinoline ring.
Mechanism of Action
Target of Action
Similar compounds, such as quinoline derivatives, have been known to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s worth noting that quinoline derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability.
Result of Action
Similar compounds have been shown to have various biological effects, including cytotoxic activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Fluoroisoquinoline-4-carboxylic acid. For instance, the compound should be stored in a dry room at normal temperature for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Baltz-Schiemann reaction, which involves the diazotization of aminoisoquinolines followed by treatment with sodium nitrite and fluoroboric acid . Another approach includes the cyclization of precursors bearing pre-fluorinated benzene rings .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The fluorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted isoquinolines and quinoline derivatives, which may exhibit different biological and chemical properties .
Scientific Research Applications
8-Fluoroisoquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of materials with unique electronic and optical properties.
Comparison with Similar Compounds
8-Fluoroisoquinoline: Lacks the carboxylic acid group, leading to different chemical reactivity and biological activity.
4-Fluoroisoquinoline: The fluorine atom is positioned differently, affecting its interaction with molecular targets.
Isoquinoline-4-carboxylic acid: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
Uniqueness: 8-Fluoroisoquinoline-4-carboxylic acid is unique due to the combined presence of the fluorine atom and the carboxylic acid group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and as a valuable tool in scientific research .
Properties
IUPAC Name |
8-fluoroisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-9-3-1-2-6-7(9)4-12-5-8(6)10(13)14/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBNRTQVPCOTAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B2481423.png)
![N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2481424.png)



![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2481428.png)

![N-(4-bromophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2481430.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-butoxypropan-2-ol dihydrochloride](/img/structure/B2481435.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2481438.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2481443.png)
